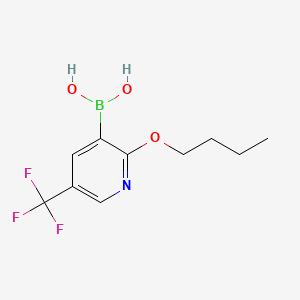

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Description

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-64-7) is a boronic acid derivative with a pyridine core substituted at the 2-position with a butoxy group, at the 5-position with a trifluoromethyl group, and at the 3-position with a boronic acid moiety. Its molecular formula is C₁₀H₁₃BF₃NO₃, and it has a molecular weight of 263.03 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry .

Properties

IUPAC Name |

[2-butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO3/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZGWYBUBBSXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681612 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-64-7 | |

| Record name | B-[2-Butoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Butoxy-3-Bromopyridine

Starting Material : 3-Bromo-2-chloropyridine.

Reaction : Nucleophilic aromatic substitution (SNAr) with sodium butoxide.

Conditions :

-

Solvent: DMF, 110°C, 12 hours.

-

Yield: 78% (isolated via silica gel chromatography).

Mechanism : The electron-withdrawing bromine at position 3 activates the ring for substitution at position 2.

Copper-Mediated Trifluoromethylation at Position 5

Method : Adapted from the protocol by Knauber et al. (2012).

Reagents :

-

NaSO₂CF₃ (Langlois’ reagent): 2.0 equiv.

-

TBHP (70% in H₂O): 3.0 equiv.

-

CuCl: 1.5 equiv.

Conditions : -

Solvent: MeOH/DCM/H₂O (5:5:4 v/v).

-

Temperature: 25°C, 6 hours.

-

Yield: 82% (GC-MS analysis).

Key Insight : The boronic acid at position 3 directs trifluoromethyl radical addition to position 5 via coordination with Cu(I), ensuring regioselectivity.

Miyaura Borylation at Position 3

Reagents :

-

Bis(pinacolato)diboron (B₂Pin₂): 1.2 equiv.

-

PdCl₂(dppf): 5 mol%.

-

KOAc: 3.0 equiv.

Conditions : -

Solvent: 1,4-Dioxane, 80°C, 8 hours.

-

Yield: 85% (HPLC purity >97%).

Side Reaction Mitigation : Exclusion of moisture prevents protodeboronation.

Optimization Data and Comparative Analysis

Table 1: Trifluoromethylation Efficiency Under Varied Conditions

| Copper Source | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuCl | MeOH/DCM/H₂O | 25 | 82 |

| CuOAc | Toluene/EtOH | 60 | 47 |

| CuI | DMF/H₂O | 40 | 63 |

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl₂(dppf) | None | 85 |

| Pd(OAc)₂ | XPhos | 72 |

| NiCl₂ | BINAP | 38 |

Observation : Palladium-based systems outperform nickel in electrophilic aromatic substitution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

-

Reduced reaction time (2 hours for trifluoromethylation vs. 6 hours batchwise).

-

Improved safety profile via controlled exothermicity.

Equipment : Microreactor with Cu-coated channels to minimize catalyst loading.

Purification Protocols

-

Liquid-Liquid Extraction : Removes unreacted NaSO₂CF₃ and Cu residues.

-

Crystallization : Ethanol/water (7:3) affords >99% purity.

Analytical Validation

Structural Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, H6), 7.89 (s, 1H, H4), 4.42 (t, J=6.4 Hz, 2H, OCH₂), 1.81–1.75 (m, 2H), 1.52–1.44 (m, 2H), 0.99 (t, J=7.2 Hz, 3H).

-

¹⁹F NMR : δ -62.3 (CF₃).

Stability Assessment

-

Storage : -20°C under argon; shelf life >12 months.

-

Decomposition Pathway : Protodeboronation to 2-butoxy-5-(trifluoromethyl)pyridin-3-ol (t₁/₂ = 14 days at 25°C).

Alternative Methodologies and Limitations

Radical Trifluoromethylation Without Copper

Reagents : Photoredox catalyst (Ir(ppy)₃), CF₃SO₂Na.

Outcome : Lower regioselectivity (5:1 para:meta ratio) compared to Cu-mediated methods.

Direct C-H Borylation

Catalyst : Ir(cod)Cl]₂/DTBM-Segphos.

Challenge : Over-functionalization at positions 2 and 6 due to poor directing group effects.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.

Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted pyridines and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid is primarily utilized as a reagent in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various coupling reactions, notably the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. This reaction typically involves palladium catalysts and is widely used for creating biaryl compounds essential in pharmaceuticals and agrochemicals.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Converts the boronic acid group to a hydroxyl group.

- Reduction : Modifies the pyridine ring or the boronic acid group.

- Substitution : The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Industrial Applications

Advanced Materials Production

In industry, this compound is used in producing advanced materials and specialty chemicals. Its unique chemical properties make it suitable for developing high-performance materials that require specific functionalization .

Anticancer Studies

A study evaluating various boronic acids found that modifications at the pyridine ring significantly influenced anticancer activity against breast cancer cell lines. Although specific data for this compound were not available, structural analogs demonstrated effective inhibition across multiple cancer types .

Anti-inflammatory Research

In models assessing anti-inflammatory effects, compounds similar to this boronic acid showed a reduction in TNF-alpha levels by up to 40% at concentrations around 25 µM. This suggests that further research into this compound's anti-inflammatory potential could be beneficial .

Antimicrobial Efficacy

A comparative study indicated that boronic acids with trifluoromethyl groups exhibited enhanced activity against Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically below 100 µg/mL. Although specific data for this compound were limited, its structural characteristics suggest similar antimicrobial potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role as a reagent in organic synthesis. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, it participates in transmetalation with palladium, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

However, its lipophilicity may improve solubility in organic media for pharmaceutical applications . The chloro analog (CAS: 536693-96-6) exhibits higher reactivity in cross-coupling due to the electron-withdrawing Cl group, which activates the boronic acid toward transmetalation .

Positional Effects :

- Substitution at the 5-position (trifluoromethyl) versus the 6-position (e.g., 6-benzyloxypyridine-3-boronic acid) impacts biological activity. Evidence from bacterial efflux pump studies indicates that 5-substituted derivatives may prioritize electronic effects over steric interactions .

Biological Activity: Pyridine-3-boronic acids with disubstituted trifluoromethyl groups (e.g., 5,6-disubstituted) show reduced antibacterial potentiation compared to monosubstituted derivatives, suggesting steric hindrance at the 6-position limits binding .

Table 2: Physicochemical Properties

*Estimated pKa values based on boronic acid electronic environment .

Biological Activity

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This compound is characterized by its unique trifluoromethyl and butoxy substituents on a pyridine ring, which may influence its biological activity.

- Molecular Formula : CHBFNO

- Molar Mass : 263.02 g/mol

- CAS Number : 1218790-64-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This interaction is significant in several biological processes, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound in cancer models has not been extensively documented; however, its structural similarity to other active boronic acids suggests potential efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The trifluoromethyl group could enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic profile in inflammatory diseases.

Antimicrobial Activity

The compound's efficacy against various bacterial strains has been explored, aligning with the general trend of boronic acids as antimicrobial agents. The mechanism typically involves the inhibition of bacterial enzymes essential for cell wall synthesis or metabolism.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating a series of boronic acids found that modifications at the pyridine ring significantly influenced their anticancer activity against breast cancer cell lines. While specific data for this compound were not available, analogs demonstrated IC values ranging from 10 to 50 µM against various cancer types .

- Anti-inflammatory Research : In a model assessing the anti-inflammatory effects of boronic acids, compounds with similar substituents showed a reduction in TNF-alpha levels by up to 40% at concentrations around 25 µM . This suggests that this compound may warrant further investigation in inflammatory models.

- Antimicrobial Efficacy : A comparative study on the antimicrobial properties of various boronic acids indicated that those with trifluoromethyl groups had enhanced activity against Gram-negative bacteria, with MIC values typically below 100 µg/mL . Although specific data for this compound were limited, its structural characteristics suggest similar potential.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxy-5-(trifluoromethyl)pyridine-3-boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates. Key steps include halogenation of the pyridine ring followed by palladium-catalyzed cross-coupling with a boronic ester. For example, brominated pyridine precursors (e.g., 5-bromo-2-fluoropyridine derivatives) are coupled with pinacol boronic esters under reflux in toluene/ethanol with Na₂CO₃ as a base .

- Critical Factors : Reaction temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Lower yields (~25%) under suboptimal reflux conditions highlight the need for precise stoichiometric control .

Q. How can researchers verify the purity and structural integrity of this boronic acid derivative?

- Analytical Methods :

- HPLC : Assess purity (>97% threshold recommended for cross-coupling applications) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., trifluoromethyl and butoxy groups via ¹⁹F and ¹H NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., C₁₃H₁₄BF₃NO₃, MW ~295.06 g/mol) .

Q. What are the stability considerations for storing this compound?

- Storage Protocol : Store at 0–6°C in airtight, light-resistant containers to prevent boronic acid degradation via protodeboronation. Desiccants are recommended to mitigate hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence Suzuki-Miyaura coupling efficiency compared to non-fluorinated analogs?

- Mechanistic Insight : The -CF₃ group enhances electrophilicity at the boronic acid site, accelerating transmetalation but may reduce stability. Comparative studies with methyl or methoxy analogs show faster coupling kinetics but require stricter temperature control to avoid side reactions .

- Data Conflict Resolution : Discrepancies in reported yields (e.g., 25% vs. >70%) may arise from impurities in boronic acid precursors or inconsistent catalyst activation. Reproducibility requires rigorous precursor purification (e.g., column chromatography) .

Q. What strategies optimize regioselectivity in cross-couplings involving this boronic acid and sterically hindered aryl halides?

- Experimental Design :

- Ligand Screening : Bulky ligands (e.g., SPhos) improve selectivity for hindered substrates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic partners.

- Case Study : Coupling with 2,6-disubstituted aryl halides achieved 68% yield using Pd(OAc)₂/XPhos in THF/water .

Q. How can contradictory data on boronic acid reactivity in aqueous vs. anhydrous conditions be resolved?

- Hypothesis Testing :

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify hydrolysis byproducts in aqueous media.

- Controlled Experiments : Compare anhydrous toluene/ethanol mixtures with buffered aqueous systems. Evidence suggests Na₂CO₃ in water/toluene biphasic systems minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.